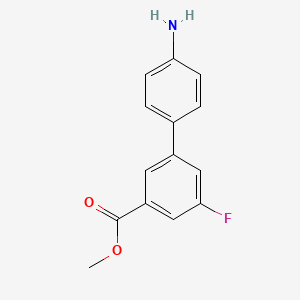

Methyl 3-(4-aminophenyl)-5-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

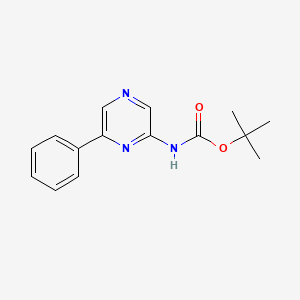

“Methyl 3-(4-aminophenyl)-5-fluorobenzoate” is a chemical compound likely containing an aromatic ring (phenyl group) and a fluorine atom. It’s important to note that the exact properties and characteristics of this compound would depend on its specific molecular structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(4-aminophenyl)-5-fluorobenzoate” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the fluorine atom) would influence its properties .Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

A study describes the synthesis of a fluorogenic chemosensor based on o-aminophenol, which shows high selectivity and sensitivity toward Al³⁺ ions. This sensor could potentially be useful for bio-imaging applications, such as detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).

Antitumor Properties

Research into amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles has shown that these compounds possess highly selective and potent antitumor properties. These properties have been attributed to the bioactivation by cytochrome P450 1A1, leading to active metabolites. One such study found that these compounds significantly retarded the growth of breast and ovarian xenograft tumors in animal models, indicating their potential for clinical evaluation as cancer therapies (Bradshaw et al., 2002).

Synthesis and Optimization

An optimization method for synthesizing Methyl 2-amino-5-fluorobenzoate, a closely related compound, was described, highlighting the steps of nitrification, esterification, and hydronation starting from 3-fluorobenzoic acid. This process resulted in a high yield and purity of the target product, underscoring the importance of methodical synthesis routes in achieving efficient production of such compounds (Jian-zhong, 2010).

Bioactivation and Resistance Mechanisms

The mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines have been explored, revealing insights into the selective antitumor activities and the role of cytochrome P450 enzymes in the bioactivation process. This research sheds light on the complexities of drug resistance and the biochemical pathways involved in the therapeutic action of benzothiazole derivatives (Bradshaw et al., 2008).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-(4-aminophenyl)-5-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHULQFJYWSPSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716527 |

Source

|

| Record name | Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-aminophenyl)-5-fluorobenzoate | |

CAS RN |

1334499-98-7 |

Source

|

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)

![(3R,4S)-4-(3,5-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B566842.png)